The synthesis of muraglitazar metabolite M16 involves several chemical transformations that typically include hydroxylation, acylation, and other biotransformation processes. These transformations can be achieved through various methods including microbial bioreactors, which mimic mammalian metabolic pathways. For instance, studies have shown that thermophilic fungi like Rhizomucor pusillus can effectively biotransform muraglitazar into its metabolites using high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry techniques to elucidate the structures of these metabolites .
The molecular structure of muraglitazar metabolite M16 is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The chemical formula is , with an average molecular weight of approximately 516.55 g/mol. The IUPAC name for this compound is 2-{(4-methoxyphenoxy)carbonylamino}acetic acid. Its structure includes multiple functional groups that contribute to its biological activity and interaction with target receptors .
Muraglitazar metabolite M16 undergoes various chemical reactions during its metabolic processing. Key reactions include:
These reactions are essential for transforming muraglitazar into its active metabolites and enhancing its therapeutic efficacy .
The mechanism of action for muraglitazar metabolite M16 primarily involves activation of the peroxisome proliferator-activated receptors. Upon binding to these receptors, the compound modulates gene expression related to lipid metabolism and glucose homeostasis. Specifically, it enhances insulin sensitivity in liver and muscle tissues while promoting favorable lipid profiles by decreasing triglycerides and increasing high-density lipoprotein cholesterol levels . This dual action supports better management of type 2 diabetes symptoms.
Muraglitazar metabolite M16 exhibits several important physical and chemical properties:
Muraglitazar metabolite M16 holds potential applications in scientific research focused on metabolic disorders, particularly type 2 diabetes management. Its ability to modulate glucose levels and lipid profiles positions it as a candidate for further clinical investigations aimed at developing effective therapies for metabolic syndrome. Additionally, understanding its metabolic pathways could enhance drug design strategies aimed at improving efficacy and reducing side effects associated with diabetes medications .
Muraglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) activator that simultaneously targets both PPARα and PPARγ nuclear receptors. This dual agonism enables unique therapeutic effects on glucose and lipid homeostasis: PPARγ activation enhances insulin sensitivity in adipose tissue, muscle, and liver, while PPARα activation promotes fatty acid oxidation and reduces circulating triglycerides. In db/db mouse models, muraglitazar administration demonstrates potent antihyperglycemic effects, reducing plasma glucose (56% reduction), insulin (76% reduction), and triglycerides (up to 70% reduction). Concurrently, it elevates adiponectin levels and preserves pancreatic β-cell function, distinguishing it from conventional single-receptor agonists [3] [5]. The drug’s molecular architecture—featuring an oxazole moiety, methoxyphenoxy group, and carboxylic acid functionality—facilitates complementary binding interactions with both PPAR isoforms, enabling synchronized transcriptional regulation of metabolic genes involved in lipid storage, glucose uptake, and mitochondrial function [2] [4].
Muraglitazar undergoes extensive biotransformation through Phase I (oxidation) and Phase II (conjugation) reactions, yielding over 15 identified metabolites. Key pathways include:
Species-specific differences are pronounced. In humans, fecal excretion predominates (>96% of recovered radioactivity), with major metabolites M5 (hydroxylated), M10 (dihydrodiol), and M15 (cysteine conjugate) collectively representing ~40% of excreted metabolites. Mice exhibit higher biliary excretion (>65% dose), where M16 emerges as a structurally distinct metabolite not prominently observed in humans [1] [2].
Table 1: Major Metabolites of Muraglitazar in Humans vs. Mice
Metabolite ID | Structure | Primary Pathway | Human Excretion | Mouse Excretion |
---|---|---|---|---|
M5 | Phenolic hydroxylation | CYP-mediated oxidation | Major fecal metabolite | Moderate in bile |
M10 | Dihydrodiol formation | Epoxide hydrolysis | Major fecal metabolite | Minor in bile |
M13 | Acyl glucuronide | UGT-mediated conjugation | 1% urinary excretion | Trace in bile |
M15 | Cysteine conjugate | GSH adduct processing | Major fecal metabolite | Absent |
M16 | Taurine conjugate | Taurine conjugation | Minor biliary | Major in bile |
Metabolite M16, identified as the taurine conjugate of muraglitazar, represents a critical species-dependent metabolic divergence. In bile duct-cannulated (BDC) mice, M16 accounts for >20% of biliary metabolites due to efficient hepatic taurine conjugation. Humans, however, produce minimal M16 (<5% of fecal metabolites), attributed to lower hepatic taurine availability and differential transporter expression. Pharmacokinetically, M16’s high polarity facilitates biliary excretion, contributing to enterohepatic recycling of muraglitazar-derived compounds. Pharmacodynamically, the intact carboxylic acid group in M16 may permit PPAR binding, though its potency remains unquantified. Its role as a biomarker for interspecies metabolic differences underscores the limitations of murine models in predicting human metabolite exposure [1] [2].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5